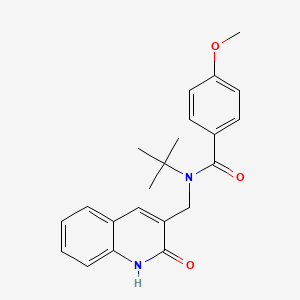
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as TQ-BBM, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. TQ-BBM is a derivative of 8-hydroxyquinoline, which has been shown to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation in cells and tissues. This compound has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models of Alzheimer's disease, this compound has been shown to reduce the levels of amyloid beta (Aβ) plaques and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could be to explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with tert-butylamine and 8-hydroxyquinoline-3-carbaldehyde in the presence of acetic acid. The resulting product is then treated with sodium borohydride to produce this compound. The yield of this compound is reported to be around 60%.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)15-9-11-18(27-4)12-10-15)14-17-13-16-7-5-6-8-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXVMVUQEREVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

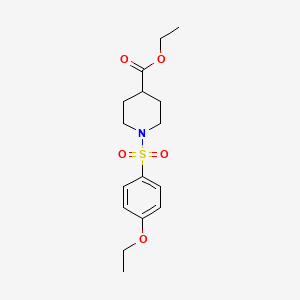
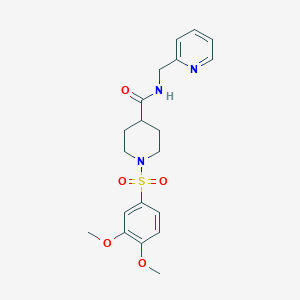

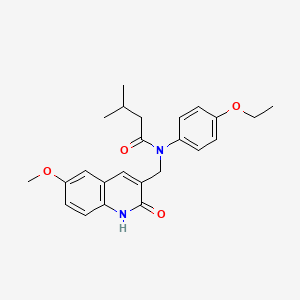

![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

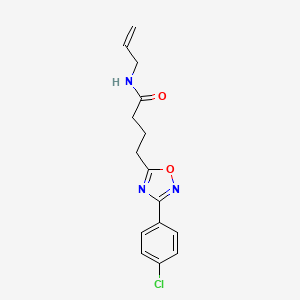
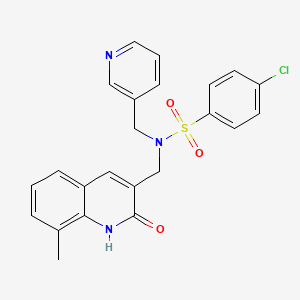
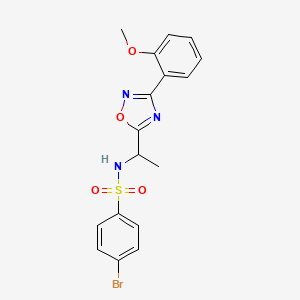

![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)